Diethyl 2-(3-methylbenzyl)malonate
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Overview
Description
Diethyl 2-(3-methylbenzyl)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ethyl ester groups attached to a malonic acid backbone, with a 3-methylbenzyl substituent on the central carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-methylbenzyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate: Diethyl malonate is treated with a strong base such as sodium ethoxide (NaOEt) to form a resonance-stabilized enolate ion.
Alkylation: The enolate ion is then reacted with 3-methylbenzyl bromide in an S_N2 reaction to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-methylbenzyl)malonate undergoes various chemical reactions, including:
Alkylation: As described in the preparation methods, it can be further alkylated at the α-position.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide (NaOEt) for enolate formation.
Alkylating Agents: 3-methylbenzyl bromide for alkylation.
Acids/Bases: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Alkylation: this compound.
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl 2-(3-methylbenzyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl 2-(3-methylbenzyl)malonate in organic reactions involves the formation of enolate ions, which act as nucleophiles in S_N2 reactions. The enolate ion attacks electrophilic centers, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: The parent compound without the 3-methylbenzyl substituent.
Dimethyl Malonate: Similar structure but with methyl ester groups instead of ethyl.
Uniqueness
Diethyl 2-(3-methylbenzyl)malonate is unique due to the presence of the 3-methylbenzyl group, which imparts specific reactivity and properties that are not observed in simpler malonic esters .
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
diethyl 2-[(3-methylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H20O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-7-11(3)9-12/h6-9,13H,4-5,10H2,1-3H3 |
InChI Key |
AGCSEJXPPALVFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC(=C1)C)C(=O)OCC |
Origin of Product |
United States |
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